

Evodiamine Dosage for In Vivo Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: Evandamine

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Evodiamine, a quinolone alkaloid extracted from the fruit of *Evodia rutaecarpa*, has garnered significant attention in biomedical research for its diverse pharmacological activities.^{[1][2][3]} These include anti-cancer, anti-inflammatory, and cardiovascular protective effects.^{[1][2][4]} This document provides detailed application notes and protocols for the in vivo administration of evodiamine, with a focus on appropriate dosage, administration routes, and key experimental considerations.

I. Pharmacokinetics and Bioavailability

Evodiamine exhibits poor water solubility and low oral bioavailability, which are critical factors to consider in experimental design.^{[1][3][5]} Pharmacokinetic studies in rats have shown that after oral administration, the plasma concentration of evodiamine reaches its maximum level within one hour.^[2] However, its absorption is limited.^[1] To enhance bioavailability, various formulations such as solid dispersions and nanoparticle-based delivery systems have been developed.^{[4][5]}

II. Recommended Dosage and Administration Routes

The appropriate dosage and administration route for evodiamine are highly dependent on the animal model and the specific research application. The following tables summarize dosages from various in vivo studies.

Table 1: Evodiamine Dosage in Rodent Models

Animal Model	Application	Dosage	Administration Route	Key Findings	Reference(s)
Rat	Pharmacokinetic Study	100 mg/kg	Intragastric	Cmax of 5.3 ng/mL	[1][4]
Rat	Pharmacokinetic Study	2 mg/kg	Intravenous	AUC of 21 $\mu\text{g}\cdot\text{mL}\cdot\text{min}^{-1}$	[1][4]
Rat	Anti-diarrheal Study	12.5, 25, 50, 100 mg/kg/day	Oral	Dose-dependent prevention of 5-FU induced diarrhea.	[6]
LDLR-/- Mice	Anti-atherosclerosis	10 mg/kg/day	Oral	Reduced atherosclerotic plaque formation with no evident toxicity.	[7]
KK-Ay Mice	Anti-obesity/Anti-diabetic	3 mg/kg/day	Intraperitoneal	Significant decrease in body weight gain and improved glucose tolerance.	[8]
Nude Mice	Anti-cancer (Lung Cancer)	-	-	Nanoparticle formulation inhibited tumor growth by 76%.	[4]
LNCaP Xenograft Mice	Anti-cancer (Prostate)	10 mg/kg	Intraperitoneal	Inhibition of tumor growth.	[9]

Table 2: Evodiamine Dosage in Other Animal Models

Animal Model	Application	Dosage	Administration Route	Key Findings	Reference(s)
Zebrafish	Cardiotoxicity Study	354 ng/mL	Immersion	LC10; induced cardiac malfunction.	[10] [11]
Rabbit	Pharmacokinetic Study	-	Ear Vein Injection	Poor absorption and bioavailability after oral administration.	[1]
Beagle Dog	Metabolism Study	-	-	Used to study the in vivo metabolism of drugs.	[1]

III. Experimental Protocols

Protocol 1: General Preparation and Administration of Evodiamine for Oral Gavage in Rodents

- **Vehicle Selection:** Due to its poor water solubility, evodiamine should be suspended in a suitable vehicle. Common vehicles include 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline.
- **Preparation of Suspension:**
 - Weigh the required amount of evodiamine powder.
 - Triturate the powder with a small amount of the vehicle to form a smooth paste.

- Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
- Prepare the suspension fresh daily before administration.
- Administration:
 - Administer the suspension to the animals using an appropriately sized gavage needle.
 - The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg for mice and rats).
 - Ensure the gavage needle is correctly placed to avoid accidental administration into the trachea.

Protocol 2: Intraperitoneal (I.P.) Injection in Mice

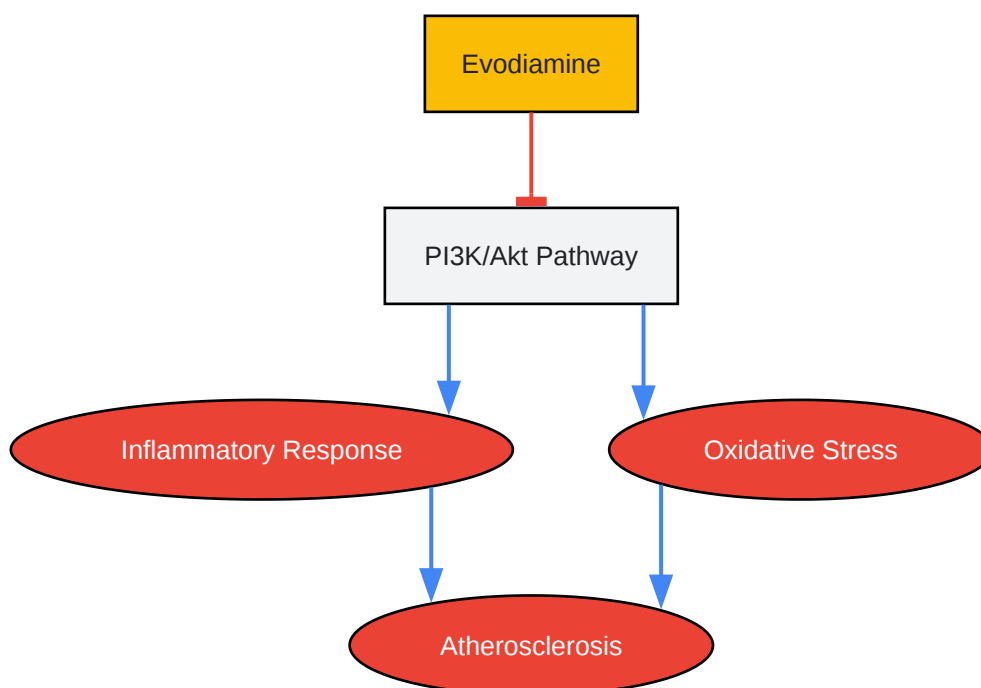
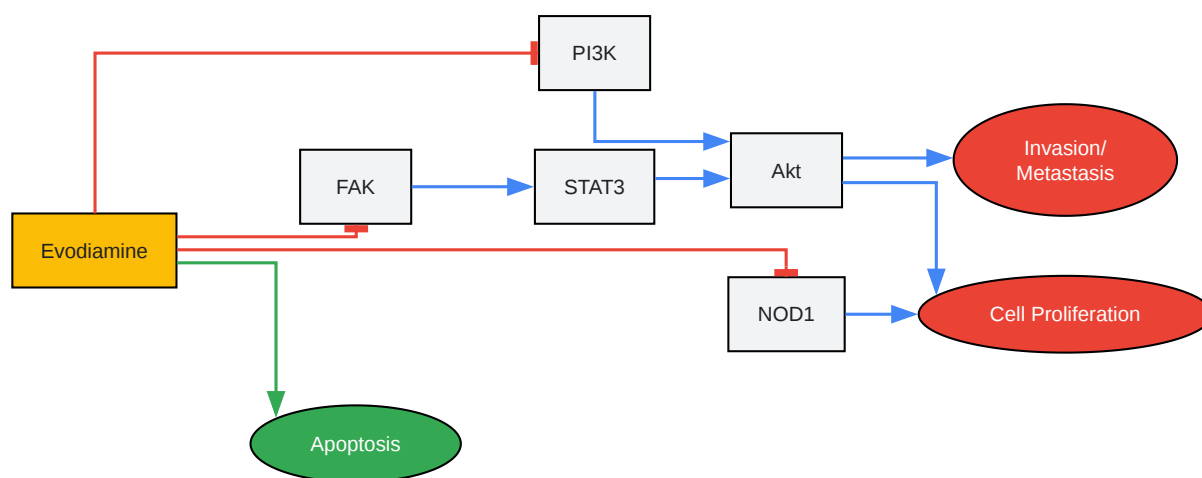
- Solubilization: For I.P. injection, evodiamine can be dissolved in a solvent such as dimethyl sulfoxide (DMSO) and then diluted with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.
- Preparation of Solution:
 - Dissolve evodiamine in DMSO.
 - Dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
 - Ensure the solution is clear and free of precipitates before injection.
- Administration:
 - Inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Use a 25-27 gauge needle for the injection.

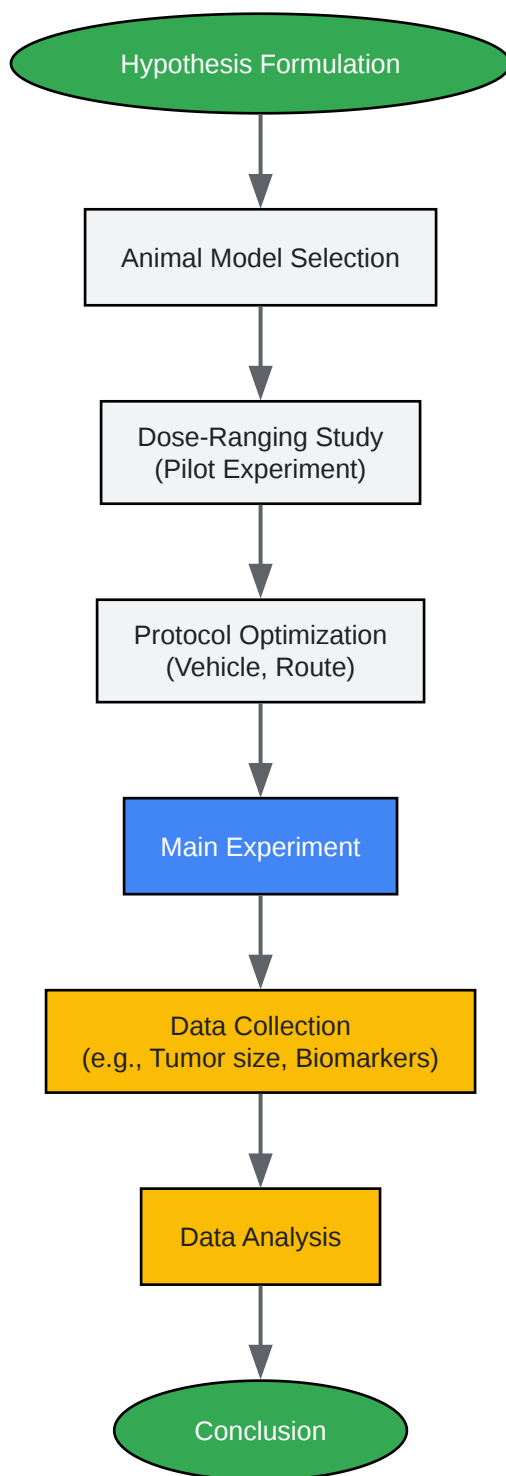
IV. Signaling Pathways and Mechanisms of Action

Evodiamine exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Anti-Cancer Mechanisms

Evodiamine has been shown to inhibit cancer cell proliferation, invasion, and metastasis through the modulation of several key signaling pathways.[12][13][14]





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